molecular formula C5H3ClFN B1590662 3-Chloro-5-fluoropyridine CAS No. 514797-99-0

3-Chloro-5-fluoropyridine

Cat. No. B1590662
CAS RN: 514797-99-0
M. Wt: 131.53 g/mol
InChI Key: LTILYPOSFJLPSK-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropyridine is a compound with the molecular formula C5H3ClFN . It has a molecular weight of 131.53 g/mol . It is also known by other synonyms such as 5-Chloro-3-fluoropyridine and PYRIDINE, 3-CHLORO-5-FLUORO- .


Synthesis Analysis

The synthesis of 3-Chloro-5-fluoropyridine and similar fluoropyridines has been a topic of interest in recent literature . A ring cleavage methodology has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI key for 3-Chloro-5-fluoropyridine is LTILYPOSFJLPSK-UHFFFAOYSA-N . The Canonical SMILES representation is C1=C(C=NC=C1Cl)F .


Chemical Reactions Analysis

Fluoropyridines, such as 3-Chloro-5-fluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

3-Chloro-5-fluoropyridine has a computed XLogP3 value of 2 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 12.9 Ų .

Safety And Hazards

3-Chloro-5-fluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and can cause skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

The interest towards the development of fluorinated chemicals like 3-Chloro-5-fluoropyridine has been steadily increasing . This is due to their interesting and unusual physical, chemical, and biological properties . Future research may focus on the selective synthesis of fluoropyridines and their potential applications in various fields .

properties

IUPAC Name

3-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTILYPOSFJLPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476160
Record name 3-Chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoropyridine

CAS RN

514797-99-0
Record name 3-Chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-fluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions "preferential photodissociation" of specific azido groups in substituted pyridines. Can you elaborate on what influences this selectivity in the context of 3-chloro-5-fluoropyridine?

A1: The research indicates that the position of the azido group relative to the fluorine atom in the pyridine ring significantly influences the photodissociation process. [] Specifically, azido groups located ortho to the fluorine atom in 3-chloro-5-fluoropyridine demonstrate stronger π-conjugation with the pyridine ring. This conjugation enhances the azido group's involvement in the molecule's electronic rearrangement upon photoexcitation. Consequently, these ortho azido groups are more likely to adopt geometries conducive to reaching the excited predissociation state, resulting in preferential cleavage. []

Q2: The research identifies several high-spin intermediates formed during the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine. What spectroscopic technique was used to characterize these intermediates, and what information does it provide about their electronic structure?

A2: Electron Paramagnetic Resonance (EPR) spectroscopy was employed to characterize the high-spin intermediates generated during the photolysis. [] EPR is particularly well-suited for this purpose as it specifically detects species with unpaired electrons, such as the triplet, quintet, and septet intermediates observed in this study. The EPR spectral data, coupled with Density Functional Theory (DFT) calculations, allowed for the determination of zero-field splitting parameters (D and E) for each intermediate. These parameters provide valuable insights into the electronic and magnetic properties of these high-spin species. []

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